molecular formula C11H12N2O2 B2729275 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid CAS No. 1176671-67-2

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid

Cat. No.: B2729275
CAS No.: 1176671-67-2
M. Wt: 204.229
InChI Key: UTADKLDHTYMJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2-dimethyl-1H-1,3-benzodiazole.

    Acylation: The benzimidazole derivative undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is then purified using recrystallization or chromatography techniques to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-1H-benzimidazole: A precursor in the synthesis of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid.

    2-(1H-benzimidazol-2-yl)acetic acid: A structurally similar compound with different substituents on the benzimidazole ring.

    2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)propanoic acid: A derivative with a propanoic acid moiety instead of acetic acid.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(1,2-dimethylbenzimidazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-5-8(6-11(14)15)3-4-10(9)13(7)2/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTADKLDHTYMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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